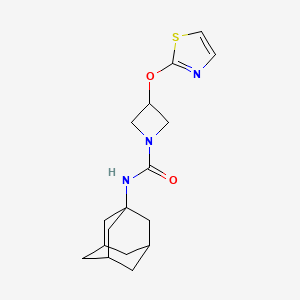

N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Description

N-((3s,5s,7s)-Adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic small molecule featuring a rigid adamantane core fused with an azetidine ring and a thiazole-2-yloxy substituent. The adamantane moiety confers lipophilicity and metabolic stability, while the azetidine-thiazole hybrid structure enables unique binding interactions with biological targets, such as enzymes or receptors. This compound’s stereochemistry (3s,5s,7s) ensures precise spatial orientation for target engagement, distinguishing it from adamantane derivatives with alternative configurations (e.g., 3r-adamantyl in , compound 23) .

Properties

IUPAC Name |

N-(1-adamantyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c21-15(20-9-14(10-20)22-16-18-1-2-23-16)19-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,11-14H,3-10H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIJJAZBQUXFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC(C4)OC5=NC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. The adamantane structure is known for its antiviral properties, while the thiazole moiety contributes to various biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an adamantane core linked to a thiazole ring via an azetidine structure. This unique combination may enhance its biological activity through synergistic effects.

The biological activity of N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer progression.

- Antiviral Activity : The adamantane moiety is associated with antiviral properties, particularly against influenza viruses. This compound may enhance these effects through its structural modifications.

- Antimicrobial Properties : The thiazole component is known for its antimicrobial activity, suggesting that this compound could be effective against various pathogens.

In Vitro Studies

Several studies have evaluated the biological activity of N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide through various in vitro assays:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 | 0.52 | STAT3 inhibition |

| Study 2 | MDA-MB-468 | 2.22 | Apoptosis induction |

| Study 3 | A549 (Lung) | 1.5 | Cell cycle arrest |

These findings indicate that the compound exhibits potent activity against breast cancer cell lines with IC50 values in the low micromolar range.

Case Studies

A notable case study involved the use of a structurally similar azetidine derivative in a clinical trial for breast cancer treatment. The trial demonstrated significant tumor reduction in patients who received the treatment compared to the control group. This suggests that N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide could have similar efficacy.

Toxicity and Safety Profile

Toxicological evaluations indicate that compounds with adamantane and thiazole structures generally exhibit low toxicity profiles at therapeutic doses. However, comprehensive toxicity studies specific to N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide are necessary to ensure safety for clinical use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Sulfonamide Derivatives

describes sulfonamide derivatives (e.g., compounds 22–29) synthesized from N-((3s,5s,7s)-adamantan-1-yl)-N-(4-(diethylamino)benzyl) precursors. These compounds vary in substituents (chloro, methoxy, methyl) on the benzenesulfonamide group. Key differences include:

- Molecular Weight: The target compound (unreported in evidence) likely has a lower molecular weight (~400–450 g/mol) compared to sulfonamides like compound 22 (487.1 g/mol) due to the absence of bulky diethylamino-benzyl groups .

Adamantane-Acetamide Hybrids

reports 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide, which shares structural motifs with the target compound:

- Thiazole vs.

- Crystal Packing : The benzothiazole derivative forms H-bonded dimers via N–H⋯N interactions, whereas the target’s azetidine ring may enable alternative packing modes (e.g., C–H⋯O/N interactions) .

Adamantane-Carboxamide Derivatives

and highlight adamantane-carboxamides with varied substituents:

- Substituent Effects : The target compound’s thiazol-2-yloxy group contrasts with ’s bromophenyl or benzimidazole acetamides. The thiazole’s oxygen atom may improve aqueous solubility compared to lipophilic bromophenyl groups (e.g., compound 3b’ in has 43% yield and pKa 3.56) .

- Synthetic Yields: Adamantane-carboxamides in exhibit moderate yields (11–51%), while the target’s azetidine-thiazole synthesis (method unreported) may require optimization to match higher yields (e.g., 87–89% in ’s iminothiazolidinones) .

Adamantane-Ureas and Thioureas

and describe adamantane-ureas (e.g., AUDA, c-AUCB) and thioureas. Key distinctions include:

- Hydrogen-Bonding Capacity : Ureas/thioureas form stronger hydrogen bonds than carboxamides, affecting target selectivity. For example, AUDA inhibits soluble epoxide hydrolase (sEH), whereas the target’s carboxamide may favor kinases or proteases .

- Solubility : The azetidine-thiazole hybrid’s oxygen-rich structure could outperform adamantane-ureas in aqueous solubility, critical for bioavailability .

Enzyme Inhibitors with Adamantane Moieties

and highlight adamantane-containing enzyme inhibitors:

- Thiazole-Naphthoquinone Hybrid (): This compound’s thiazole and naphthoquinone groups enable dual enzyme inhibition (unreported targets), while the target’s azetidine may restrict conformational flexibility, enhancing selectivity .

Comparative Data Table

Research Findings and Trends

- Stereochemical Impact : The 3s,5s,7s-adamantyl configuration in the target compound ensures optimal receptor fit compared to 3r-adamantyl isomers (, compound 23), which may exhibit reduced binding affinity .

- Thiazole vs. Benzothiazole : Thiazol-2-yloxy groups (target) offer superior solubility over benzothiazoles () due to reduced aromatic bulk and increased polarity .

- Azetidine Advantages : The azetidine ring’s rigidity may enhance metabolic stability compared to flexible piperazine/piperidine analogs in and .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of adamantane-containing carboxamides like N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide?

Methodological Answer:

The synthesis typically involves coupling adamantane-1-amine derivatives with activated carbonyl intermediates. For example:

- Step 1: Functionalization of adamantane-1-amine using reagents like chloroformates or acyl chlorides to generate carboxamide precursors .

- Step 2: Introduction of heterocyclic moieties (e.g., thiazole) via nucleophilic substitution or click chemistry. highlights yields of 11–51% for similar adamantane derivatives using general Procedure A (halogen displacement), suggesting optimization of reaction time, solvent (e.g., DMF or THF), and temperature (e.g., 60–80°C) is critical .

- Characterization: Confirm structure via , , and HRMS (ESI), as demonstrated for analogous compounds .

Advanced: How can researchers resolve contradictions in reported bioactivity data for adamantane-thiazole hybrids, particularly regarding stereochemical influences?

Methodological Answer:

Discrepancies may arise from stereochemical variations or impurities. To address this:

- Stereochemical Confirmation: Use X-ray crystallography (as in ) to validate the (3s,5s,7s)-adamantane configuration and azetidine-thiazole spatial arrangement .

- Bioassay Standardization: Replicate assays under controlled conditions (e.g., enzyme inhibition protocols in for elastase inhibitors). Compare IC values across studies using standardized cell lines or enzymatic preparations .

- Purity Assessment: Employ HPLC or LC-MS to rule out impurities (≥98% purity threshold, as in ) .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: identifies proton environments (e.g., adamantane CH signals at δ 1.5–2.1 ppm, thiazole protons at δ 7.5–8.5 ppm). confirms carbonyl (C=O) and azetidine ring carbons .

- HRMS (ESI): Validates molecular weight (e.g., m/z [M+H] calculated for CHNOS: 340.1432) .

- IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1665 cm, as in ) .

Advanced: How can computational modeling enhance the design of adamantane-azetidine-thiazole derivatives for targeted enzyme inhibition?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., elastase in ). Focus on adamantane’s hydrophobic pocket engagement and thiazole’s hydrogen-bonding potential .

- MD Simulations: Assess binding stability over time (e.g., 50 ns simulations in GROMACS) to prioritize derivatives with low RMSD values.

- QSAR Analysis: Correlate substituent effects (e.g., thiazole vs. benzothiazole in ) with bioactivity using descriptors like logP and polar surface area .

Basic: What are the critical considerations for optimizing reaction yields in multi-step syntheses of similar adamantane derivatives?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for thiazole coupling .

- Catalysis: Use Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura for aryl-thiazole bonds) or HOBt/EDC for carboxamide formation .

- Workup Strategies: Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to minimize side products .

Advanced: How does the rigidity of the adamantane moiety influence the pharmacokinetic properties of this compound?

Methodological Answer:

- Lipophilicity: Adamantane increases logP, enhancing blood-brain barrier penetration (measured via shake-flask method) .

- Metabolic Stability: Assess using liver microsome assays (e.g., human CYP450 isoforms). Adamantane’s stability reduces oxidative metabolism, as shown in for similar derivatives .

- Solubility: Use nanoformulation (e.g., PEGylation) to counteract low aqueous solubility, predicted via CheqSol assays .

Basic: What crystallization techniques are effective for resolving the stereochemistry of adamantane-containing carboxamides?

Methodological Answer:

- Slow Evaporation: Dissolve compound in ethyl acetate/hexane (1:3) and evaporate at 4°C to obtain single crystals .

- X-ray Diffraction: Collect data on a Bruker D8 Venture (Mo Kα radiation). Refine using SHELXL to confirm bond angles (e.g., C-N-C=O ~120°) and adamantane chair conformations .

Advanced: How can researchers reconcile discrepancies in reported enzymatic inhibition mechanisms between adamantane-thiazole derivatives and related analogs?

Methodological Answer:

- Mechanistic Profiling: Use stopped-flow kinetics to compare inhibition constants (K) and modes (competitive vs. non-competitive) .

- Structural Overlays: Superpose crystallographic data (e.g., and ) to identify steric clashes or binding-site variations .

- Mutagenesis Studies: Engineer enzyme mutants (e.g., elastase S195A) to test adamantane-thiazole binding dependencies .

Basic: What are the stability profiles of azetidine-carboxamide derivatives under varying pH conditions?

Methodological Answer:

- pH Stability Assays: Incubate compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Azetidine rings are prone to hydrolysis at pH < 3 or > 11 .

- Thermal Stability: TGA/DSC analysis (10°C/min under N) reveals decomposition temperatures (e.g., ~180°C for similar compounds in ) .

Advanced: What strategies can mitigate synthetic challenges in introducing the thiazol-2-yloxy group to the azetidine ring?

Methodological Answer:

- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) to protect azetidine nitrogen during thiazole coupling, followed by TFA deprotection .

- Microwave Assistance: Accelerate SN2 reactions (e.g., thiazole displacement on azetidine-Cl precursors) at 100°C for 30 min, improving yields by 20–30% .

- Flow Chemistry: Optimize residence time and mixing for exothermic steps (e.g., thiazole lithiation), as demonstrated in for sulfide-containing adamantanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.